molecular formula C14H19NO4 B11853811 (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate

(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate

Cat. No.: B11853811
M. Wt: 265.30 g/mol
InChI Key: AOXDUXURUYRVDH-BENRWUELSA-N
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Description

(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate is an organic compound with a complex structure that includes a cyano group, an ethoxy group, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with cyclohexanone under basic conditions, followed by the addition of ethyl chloroformate. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under controlled conditions. The use of catalysts and solvents can optimize the yield and purity of the product. The final compound is usually purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Nucleophiles: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ethoxy group and cyclohexane ring can influence the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A simpler compound with a cyano group and an ester functional group.

    Cyclohexanone: A cyclic ketone that forms the backbone of the target compound.

    Ethyl chloroformate: A reagent used in the synthesis of the target compound.

Uniqueness

(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate is unique due to its combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

ethyl (3Z)-3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate

InChI

InChI=1S/C14H19NO4/c1-3-18-13(16)11-7-5-6-10(8-11)12(9-15)14(17)19-4-2/h11H,3-8H2,1-2H3/b12-10-

InChI Key

AOXDUXURUYRVDH-BENRWUELSA-N

Isomeric SMILES

CCOC(=O)C1CCC/C(=C(\C#N)/C(=O)OCC)/C1

Canonical SMILES

CCOC(=O)C1CCCC(=C(C#N)C(=O)OCC)C1

Origin of Product

United States

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